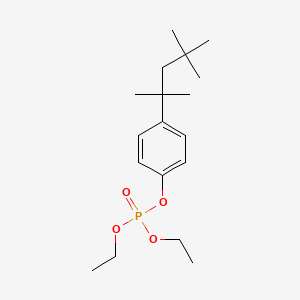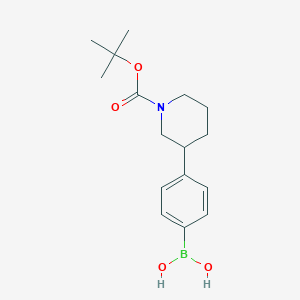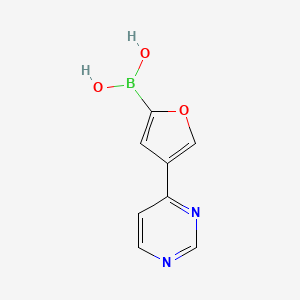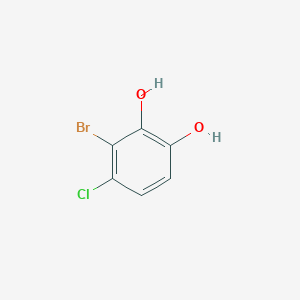
Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphoric acid group esterified with diethyl and 4-(1,1,3,3-tetramethylbutyl)phenyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester typically involves the esterification of phosphoric acid with diethyl and 4-(1,1,3,3-tetramethylbutyl)phenyl groups. One common method involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl 4-(1,1,3,3-tetramethylbutyl)phenol.
Oxidation: Various phosphoric acid derivatives.
Substitution: New esters or other substituted products.
Applications De Recherche Scientifique
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, plasticizers, and flame retardants
Mécanisme D'action
The mechanism of action of phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The compound may also interact with cellular membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, diethyl 4-(n-octyl)phenyl ester
- Phosphoric acid, diethyl 4-(tert-butyl)phenyl ester
- Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl dihydrogen phosphate
Uniqueness
Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester is unique due to its specific structural features, such as the presence of the 4-(1,1,3,3-tetramethylbutyl)phenyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
102176-31-8 |
|---|---|
Formule moléculaire |
C18H31O4P |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
diethyl [4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H31O4P/c1-8-20-23(19,21-9-2)22-16-12-10-15(11-13-16)18(6,7)14-17(3,4)5/h10-13H,8-9,14H2,1-7H3 |
Clé InChI |
OQBQHVIVXDQRFY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)



![1-[6-(Benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]pyrrolidin-2-one](/img/structure/B14082907.png)

![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)

![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
